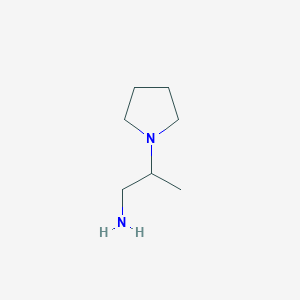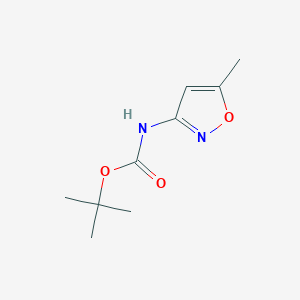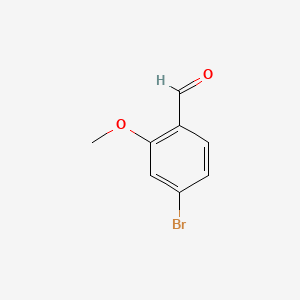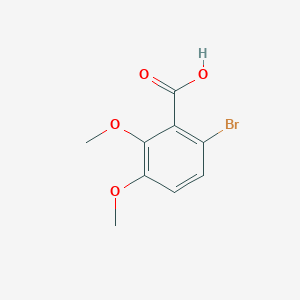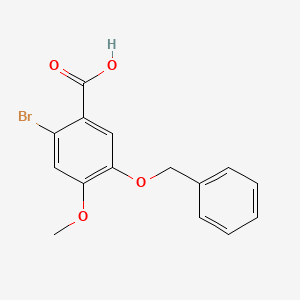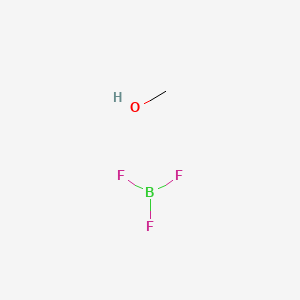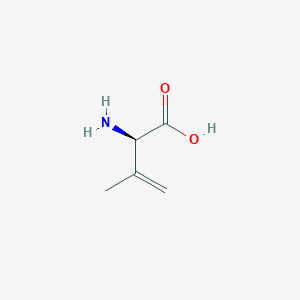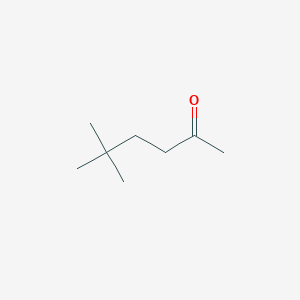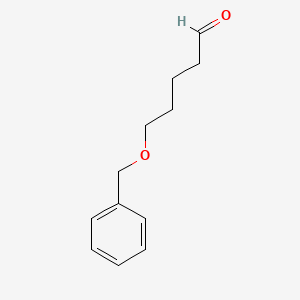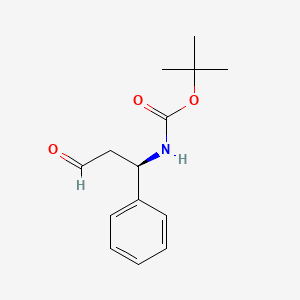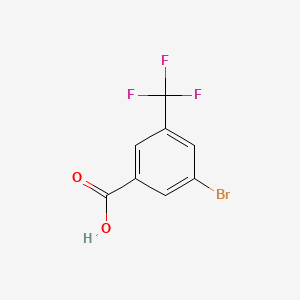
3-Bromo-5-(trifluoromethyl)benzoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related brominated and trifluoromethylated aromatic compounds involves various strategies. For instance, 1-bromo-3,5-bis(trifluoromethyl)benzene is prepared from 1,3-bis(fluoromethyl)benzene using N,N'-dibromo-5,5-dimethylhydantoin in acidic media . Similarly, 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester is synthesized from vanillin through bromination, oxidation, and esterification . These methods suggest that the synthesis of 3-Bromo-5-(trifluoromethyl)benzoic acid could potentially be achieved through direct bromination and introduction of the trifluoromethyl group on a suitable benzoic acid precursor.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various spectroscopic techniques. For example, the structure of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) is determined by IR spectroscopy and X-ray diffraction . Similarly, the structure and vibrational analysis of 4-bromo-3-(methoxymethoxy) benzoic acid are performed using DFT calculations and compared with experimental data . These studies indicate that the molecular structure of 3-Bromo-5-(trifluoromethyl)benzoic acid could be elucidated using similar analytical techniques.
Chemical Reactions Analysis
The chemical reactivity of brominated and trifluoromethylated compounds is explored in various reactions. For instance, 1,2-didehydro-3- and -4-(trifluoromethoxy)benzene are generated from their respective brominated precursors and can undergo cycloaddition with furan . The reactivity descriptors of 4-bromo-3-(methoxymethoxy) benzoic acid are also calculated to predict its reactivity . These findings suggest that 3-Bromo-5-(trifluoromethyl)benzoic acid could participate in similar reactions, such as nucleophilic aromatic substitution or cycloaddition.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined through experimental and theoretical studies. For example, the spectroscopic properties of (5-bromo-benzofuran-3-yl)-acetic acid hydrazide are investigated using FT-IR, FT-Raman, NMR, and UV-Vis techniques . The electrochemical properties of phthalocyanines with benzylchalcogeno substituents are verified by cyclic voltammetry . These studies provide a framework for understanding the physical and chemical properties of 3-Bromo-5-(trifluoromethyl)benzoic acid, which could include its spectroscopic characteristics, solubility, and electrochemical behavior.
Aplicaciones Científicas De Investigación
-
Chemical Properties and Uses :
- 3-Bromo-5-(trifluoromethyl)benzoic acid is a chemical compound with the empirical formula C8H4BrF3O2 and a molecular weight of 269.02 .
- It is used in scientific research and development, and in the manufacture of substances .
- As a benzoic acid building block, it can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .
-
- The gas phase thermochemistry data for this compound has been compiled. The heat of formation in the gas phase is -268.3 ± 1.5 kJ/mol and -289.7 ± 1.6 kJ/mol .
- In the condensed phase, the heat of formation is -367.5 ± 1.5 kJ/mol and -394.7 ± 1.2 kJ/mol . The heat of combustion is -3101.6 ± 1.5 kJ/mol and -3074.4 ± 0.8 kJ/mol .
Safety And Hazards
- Warning : The compound poses certain risks:
- Hazardous if ingested : May cause harm if swallowed.
- Irritant : Can irritate skin and eyes.
- Inhalation Hazard : Inhalation may cause respiratory irritation.
- Precautions : Handle in a well-ventilated area, wear appropriate protective gear, and avoid contact with skin and eyes.
Direcciones Futuras
Research on 3-Bromo-5-(trifluoromethyl)benzoic acid continues to explore its applications in drug development, materials science, and synthetic chemistry. Further investigations into its reactivity, stability, and potential derivatives are essential for unlocking its full potential.
For more detailed information, refer to the relevant papers and technical documents12. Please note that availability and pricing details are subject to change.
I have provided a comprehensive analysis based on available information. For specific details, consult scientific literature or experts in the field. 🌟
Propiedades
IUPAC Name |
3-bromo-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZBKZQMAZWIJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454763 | |
| Record name | 3-Bromo-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(trifluoromethyl)benzoic acid | |
CAS RN |
328-67-6 | |
| Record name | 3-Bromo-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-(trifluoromethyl)benzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

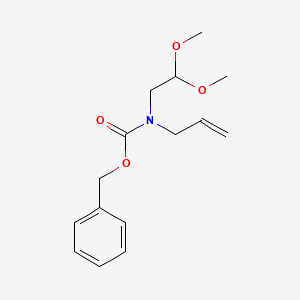
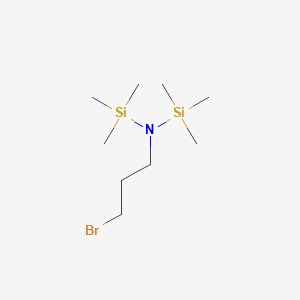
dimethyl-](/img/structure/B1278846.png)
![Benzenemethanol, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B1278848.png)
